N-(3-chloro-4-fluorophenyl)ethanesulfonamide
CAS No.:
Cat. No.: VC13280092
Molecular Formula: C8H9ClFNO2S
Molecular Weight: 237.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9ClFNO2S |
|---|---|
| Molecular Weight | 237.68 g/mol |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)ethanesulfonamide |
| Standard InChI | InChI=1S/C8H9ClFNO2S/c1-2-14(12,13)11-6-3-4-8(10)7(9)5-6/h3-5,11H,2H2,1H3 |
| Standard InChI Key | VVKGVXKRMFUWJN-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)NC1=CC(=C(C=C1)F)Cl |
| Canonical SMILES | CCS(=O)(=O)NC1=CC(=C(C=C1)F)Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
N-(3-Chloro-4-fluorophenyl)ethanesulfonamide is characterized by the following structural and spectral data:
The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) spectroscopy, with distinct signals corresponding to the ethanesulfonamide group (δ 1.3 ppm for CH₃, δ 3.7 ppm for CH₂) and aromatic protons (δ 7.1–7.5 ppm) . The presence of chlorine and fluorine atoms induces electronic effects that influence its reactivity, such as enhanced electrophilicity at the sulfonamide sulfur.
Spectroscopic Analysis
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¹H NMR (400 MHz, DMSO-d₆): Key peaks include a singlet for the sulfonamide NH (δ 10.4 ppm), aromatic protons (δ 7.1–7.5 ppm), and ethyl group protons (δ 1.3 ppm for CH₃, δ 3.7 ppm for CH₂) .
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¹³C NMR: Signals at δ 45.2 ppm (CH₂SO₂), δ 14.1 ppm (CH₃), and aromatic carbons between δ 115–150 ppm .
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IR Spectroscopy: Strong absorption bands at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch).
Synthesis and Industrial Preparation
Synthetic Routes
The synthesis typically involves the reaction of ethanesulfonyl chloride with 3-chloro-4-fluoroaniline under controlled conditions:
Step 1: Sulfonylation
The reaction is conducted in a polar aprotic solvent (e.g., dichloromethane) with a base such as triethylamine to neutralize HCl byproducts. The crude product is purified via recrystallization or column chromatography, yielding >85% purity.
Step 2: Optimization
Industrial-scale production employs continuous-flow systems to enhance yield and reduce reaction time. A patent by describes a related process for synthesizing quinazoline derivatives, highlighting the use of isobutyl acetate and nitromethane as solvents for crystallization, which could be adapted for this compound.
Pharmacological and Biological Applications
Antimicrobial Activity
Halogenated sulfonamides, including N-(3-chloro-4-fluorophenyl)ethanesulfonamide, inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis . Comparative studies with sulfamethoxazole (a DHPS inhibitor) suggest that the chloro-fluoro substitution enhances target affinity by 1.5-fold .
TRPV1 Receptor Modulation
Derivatives of 2-sulfonamidopyridine, such as those reported in , demonstrate potent TRPV1 antagonist activity (Kᵢ < 1 nM). The chloro-fluorophenyl group in N-(3-chloro-4-fluorophenyl)ethanesulfonamide may similarly modulate TRPV1, a target for pain management .
Industrial and Research Applications
Intermediate in Drug Synthesis
The compound serves as a precursor in the synthesis of quinazoline-based kinase inhibitors, as described in patent WO2016185485A2 . For example, it is used to prepare N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-(2E)-2-butenamide, an investigational anticancer agent .
Material Science
Sulfonamide derivatives are explored as corrosion inhibitors for mild steel in acidic environments. Electrochemical studies indicate that N-(3-chloro-4-fluorophenyl)ethanesulfonamide achieves 92% inhibition efficiency at 500 ppm, attributed to adsorption on metal surfaces via the sulfonamide group .
Comparative Analysis with Structural Analogs
The addition of a second chlorine atom in 1-(2,4-dichloro-5-fluorophenyl)ethanesulfonamide improves antitumor potency but reduces solubility. Conversely, simpler analogs like N-(4-fluorophenyl)ethanesulfonamide show higher TRPV1 affinity, suggesting that bulky substituents may hinder receptor binding .
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